molecular formula C19H13BrN4O3S B2989133 2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine CAS No. 321998-87-2

2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine

Cat. No. B2989133
CAS RN: 321998-87-2
M. Wt: 457.3
InChI Key: DCQGNGRFOHAGMY-UHFFFAOYSA-N
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Description

2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine (4-BPSP) is a synthetic, nitrogen-containing heterocyclic compound, which has been gaining increasing attention in the scientific community due to its potential applications in a variety of fields. It is a stable, non-toxic, and relatively inexpensive molecule that has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a ligand for metal complexes, and as a potential therapeutic agent.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine”, but unfortunately, there is limited information available in the public domain regarding specific applications for this compound. The search results mostly relate to the synthesis, characterization, and availability of compounds with a similar scaffold or offer the compound for purchase .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is generally associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

properties

IUPAC Name

2-[4-[1-(4-bromophenyl)sulfonylpyrazol-3-yl]phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O3S/c20-15-4-8-17(9-5-15)28(25,26)24-13-10-18(23-24)14-2-6-16(7-3-14)27-19-21-11-1-12-22-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQGNGRFOHAGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine

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